![molecular formula C20H18O5 B2912940 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate CAS No. 869080-14-8](/img/structure/B2912940.png)
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
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Description
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate, also known as Coumarin, is a naturally occurring compound found in many plants. It has been extensively studied for its various biological activities, including anti-inflammatory, antimicrobial, anticoagulant, and anticancer properties.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing novel compounds related to "3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate" with diverse applications in chemistry and materials science. For example, Bulut and Erk (2001) synthesized 3-phenyl chromenone-crown ethers, demonstrating their potential for ion association and highlighting their selectivity towards certain cations in acetonitrile (M. Bulut & Ç. Erk, 2001). This research provides a foundation for developing sensors or extraction agents based on similar chromenone structures.
Antimicrobial Activity
A series of novel chromen-2-one derivatives were synthesized and evaluated for their antimicrobial properties, indicating significant antibacterial and antifungal activity (Devender Mandala et al., 2013). These findings suggest potential applications in developing new antimicrobial agents.
Catalysis and Synthetic Applications
The use of chromen-2-one derivatives in catalysis and synthetic applications has been explored. Alonzi et al. (2014) investigated polystyrene-supported TBD catalysts for Michael addition reactions, facilitating the synthesis of Warfarin and its analogues, showcasing the versatility of chromen-2-one derivatives in organic synthesis (Matteo Alonzi et al., 2014).
Multicomponent Synthesis
Komogortsev et al. (2022) developed an efficient one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, highlighting the compound's role in facilitating atom-economic multicomponent reactions (A. Komogortsev et al., 2022).
Anticancer Activity
Research into bis-chromenone derivatives demonstrated micromolar level in vitro anti-proliferative activity against human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Eeda Venkateswararao et al., 2014).
properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-18(21)24-15-9-10-16-12(2)19(20(22)25-17(16)11-15)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBSDQGNJLUGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate |
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